molecular formula C18H14ClFN6O2 B11036199 N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide

N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide

Cat. No.: B11036199
M. Wt: 400.8 g/mol
InChI Key: MIFSLLNHIJXQTC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide, often referred to as “Compound X” , is a synthetic organic molecule with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo controlled oxidation to form its corresponding N-oxide derivative.

    Reduction: Reduction of the pyridine ring can yield a tetrahydro derivative.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents::

    Oxidation: Peroxides, mCPBA (meta-chloroperoxybenzoic acid).

    Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Substitution: Alkylating agents (e.g., alkyl halides).

Major Products::
  • Oxidation: N-oxide derivative.
  • Reduction: Tetrahydro derivative.
  • Substitution: Various substituted analogs.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It exhibits promising pharmacological properties, including potential as an antiviral or anticancer agent.

    Biological Studies: Researchers use it as a probe to study specific cellular pathways.

    Industry: It serves as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

  • Compound X likely interacts with specific protein targets or enzymes.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Analogous molecules with triazolopyrimidine cores.

    Uniqueness: Compound X’s unique combination of halogen substituents and pyridine functionality sets it apart.

Remember, this compound represents a fascinating intersection of synthetic chemistry, biology, and medicine

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C18H14ClFN6O2

Molecular Weight

400.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-oxo-2-pyridin-4-yl-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide

InChI

InChI=1S/C18H14ClFN6O2/c19-13-8-12(1-2-14(13)20)22-15(27)7-11-9-26-18(24-17(11)28)23-16(25-26)10-3-5-21-6-4-10/h1-6,8,11H,7,9H2,(H,22,27)(H,23,24,25,28)

InChI Key

MIFSLLNHIJXQTC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=NC(=NN21)C3=CC=NC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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